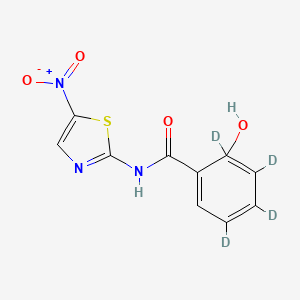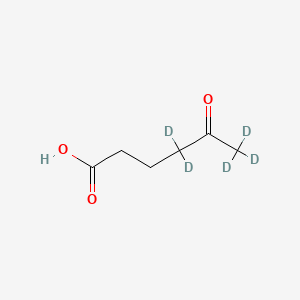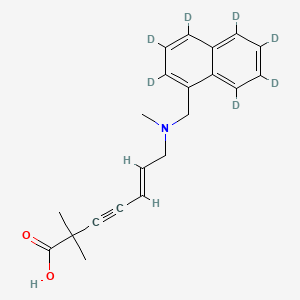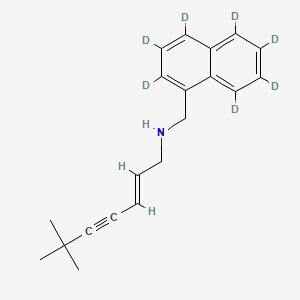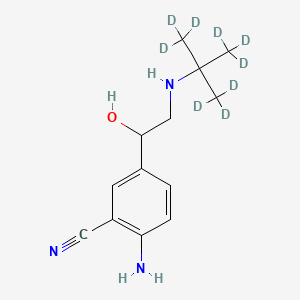
Cimbuterol-d9
Overview
Description
Cimbuterol-d9 is the deuterium labeled analogue of Cimbuterol . Cimbuterol is a β-adrenergic agonist .
Synthesis Analysis
Three stable and simple synthetic routes of labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol were described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . These structures and isotope-abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H10D9N3O .Chemical Reactions Analysis
The solution was then reduced by distillation through a short fractionating column to give 3 at 85°C in 45% yield (based on D6-acetone) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.36 . It is soluble in methanol .Scientific Research Applications
Synthesis and Analytical Application : Cimbuterol-d9, along with other similar compounds, has been synthesized with high isotopic abundance and purity. These labeled compounds are confirmed using techniques like liquid chromatography-tandem mass spectrometry and are important for analytical applications in various research settings (Yahui Tu et al., 2016).
Analytical Procedure for β-adrenergic Agonists : this compound is part of an analytical procedure developed for analyzing β-adrenergic agonists in pork meat. The method, using liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), is crucial for routine determination of β-adrenergic agonists in pork and for regulatory laboratory monitoring (Kaylee R. Mastrianni et al., 2018).
Drug Labeling and Biological Studies : this compound, as part of the group of deuterated compounds, is valuable in drug development and metabolic studies. Such compounds provide critical insights into the biological fate of drugs and drug metabolites, offering a means to track the absorption and breakdown of drug candidates (Yong Yao Loh et al., 2017).
Food Safety and Quality Control : this compound is utilized in methods developed for determining β2-agonists in foodstuffs of animal origin. Such methods are essential for ensuring food safety and compliance with regulatory standards (Wang Guo-quan, 2007).
Mechanism of Action
Target of Action
Cimbuterol-d9 is a deuterium-labeled variant of Cimbuterol . The primary target of Cimbuterol and its deuterium-labeled variant is the β-adrenergic receptor . These receptors play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolic rate .
Mode of Action
As a β-adrenergic agonist , this compound binds to β-adrenergic receptors, mimicking the action of natural neurotransmitters like adrenaline and noradrenaline . This binding triggers a cascade of biochemical reactions leading to the relaxation of bronchial smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .
Biochemical Pathways
Upon activation of the β-adrenergic receptors, a series of intracellular events occur, primarily involving the cAMP-PKA pathway . The activation of this pathway leads to various downstream effects, including bronchodilation and anti-allergic effects .
Pharmacokinetics
As a β-adrenergic agonist, it is expected to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The activation of β-adrenergic receptors by this compound results in bronchodilation and anti-allergic effects . These effects are stronger than those of clenbuterol on the relaxation of tracheal smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, the presence of impurities can interfere with its detection and quantification . .
Safety and Hazards
Future Directions
Cimbuterol-d9 is currently used for research purposes only . It is not intended for medicinal, household, or other uses .
Relevant Papers The synthesis and properties of this compound have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
Biochemical Analysis
Biochemical Properties
Cimbuterol-d9, like its parent compound Cimbuterol, interacts with β-adrenergic receptors . These receptors are proteins that respond to epinephrine (adrenaline) and norepinephrine (noradrenaline), hormones that mediate the fight-or-flight response. By stimulating these receptors, this compound can influence various biochemical reactions within the body.
Cellular Effects
The primary cellular effect of this compound is the stimulation of β-adrenergic receptors This stimulation can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with β-adrenergic receptors As a β-adrenergic agonist, it binds to these receptors and activates them, potentially leading to changes in gene expression and cellular metabolism
properties
IUPAC Name |
2-amino-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746881 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246819-04-4 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1246819-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



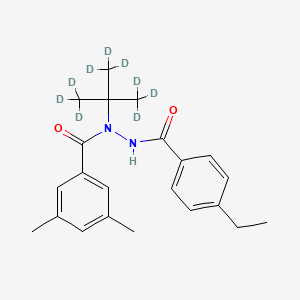
![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)



